molecular formula C6H5FOS B13700576 5-(Fluoromethyl)thiophene-2-carbaldehyde

5-(Fluoromethyl)thiophene-2-carbaldehyde

Cat. No.: B13700576
M. Wt: 144.17 g/mol
InChI Key: QUPHXESXHJZKDR-UHFFFAOYSA-N
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Description

5-(Fluoromethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C6H5FOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a fluoromethyl group and an aldehyde group on the thiophene ring makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluoromethyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes halogenated thiophenes as starting materials. The reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be treated with appropriate electrophiles such as iodine, dimethylformamide (DMF), or carbon dioxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and formylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Fluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-(Fluoromethyl)thiophene-2-carboxylic acid.

    Reduction: 5-(Fluoromethyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)thiophene-2-carbaldehyde
  • 5-(Bromomethyl)thiophene-2-carbaldehyde
  • 5-(Iodomethyl)thiophene-2-carbaldehyde

Uniqueness

5-(Fluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C6H5FOS

Molecular Weight

144.17 g/mol

IUPAC Name

5-(fluoromethyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C6H5FOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2

InChI Key

QUPHXESXHJZKDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C=O)CF

Origin of Product

United States

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